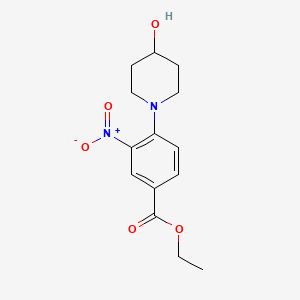

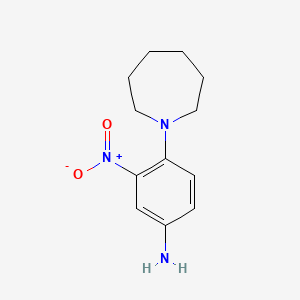

![molecular formula C20H21N3O3 B1328713 [(2-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代乙基)-(苯基)氨基]乙酸 CAS No. 1142204-71-4](/img/structure/B1328713.png)

[(2-{[2-(1H-吲哚-3-基)乙基]氨基}-2-氧代乙基)-(苯基)氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound , [(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid, appears to be a complex molecule that may be related to the field of synthetic organic chemistry. It likely contains an indole moiety, which is a common structure in many natural products and pharmaceuticals, linked to an amino acetic acid derivative through an ethyl bridge. The presence of a phenyl group suggests potential aromatic interactions, and the various functional groups imply a molecule with multiple reactive sites.

Synthesis Analysis

The synthesis of complex organic molecules often involves the protection of carboxylic acids to prevent unwanted side reactions. Paper discusses a novel reagent, 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which can be used to protect carboxylic acids. The protected acids can then be converted into indolylamides and subsequently into other derivatives such as esters, amides, and aldehydes. This method could potentially be applied to the synthesis of the compound , where the indole and carboxylic acid functionalities are key structural elements.

Molecular Structure Analysis

The molecular structure of the compound likely includes a beta-amino acid group, as seen in the study of beta-pseudopeptide foldamers in paper . The D-Oxac building block described in this paper contains both an oxazolidin-2-one and a beta-amino acid group, which are important for the construction of conformationally constrained molecules. The compound may exhibit similar conformational properties due to the presence of these functional groups.

Chemical Reactions Analysis

The reactivity of the compound could be influenced by the presence of the acetic acid moiety. Paper explores the kinetics of acetic acid-catalyzed reactions involving oxazolin-5-one derivatives with various amino acid esters. The study shows that the reactions follow second-order kinetics and are influenced by polar effects of the substituents. This suggests that the acetic acid part of the compound may play a crucial role in its reactivity, particularly in the presence of nucleophilic agents.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide insights into the properties of structurally related molecules. For instance, the stability of protected carboxylic acids under basic conditions , the tendency of homo-oligomers to fold into regular helical structures in water , and the polar effects on reaction kinetics are all factors that could influence the properties of the compound. These properties would be essential for understanding the behavior of the compound in various environments, including its solubility, stability, and reactivity.

科学研究应用

癌症治疗

吲哚衍生物因其在癌症治疗方面的潜力而被广泛研究。该化合物中存在的吲哚环系已知会与肿瘤学中相关的各种生物靶点相互作用。 研究表明,吲哚衍生物可以有效抑制癌细胞的增殖并诱导细胞凋亡 。可以探索该化合物对特定癌细胞系的疗效,并通过进一步的研究阐明其作用机制。

抗菌活性

吲哚核心也与抗菌特性有关。它可以用于开发治疗细菌和真菌感染的新疗法。 该化合物破坏微生物细胞壁或干扰必需酶的能力可能是一个很有前途的研究方向,尤其是在抗生素耐药性日益增长的背景下 。

神经递质调节

已知吲哚在哺乳动物大脑中起作用,可能作为神经调节剂或神经递质。 可以研究该化合物对中枢神经系统的潜在影响,包括其对认知、记忆和情绪调节的影响 。

抗炎应用

吲哚部分是许多具有抗炎特性的化合物的一部分。 可以合成和测试该特定化合物以降低炎症,炎症是许多慢性疾病的常见基础因素 。

镇痛作用

鉴于与已知镇痛剂的结构相似性,可以研究该化合物以了解其止痛特性。 它可能通过抑制前列腺素的合成来发挥作用,前列腺素参与疼痛的感觉 。

抗病毒研究

吲哚衍生物已显示出作为抗病毒剂的希望。 该化合物可能是旨在发现针对病毒感染(包括流感以及可能出现的病毒)的新疗法的研究的一部分 。

激素合成和调节

吲哚是几种激素(如褪黑激素和血清素)的前体。 该化合物可用于研究这些激素的生物合成途径以及如何调节这些途径来治疗相关疾病 。

药物合成与设计

吲哚结构是许多药物的关键特征。该化合物可用作设计和合成具有提高疗效和减少副作用的新药的起点。 其在化学反应中的多功能性使其成为药物化学的宝贵支架 。

作用机制

Target of Action

It’s known that indole derivatives often target a variety of receptors and enzymes

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact interaction of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, often related to their targets

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

未来方向

The future directions for research on “[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid” and similar compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . For instance, ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

属性

IUPAC Name |

2-(N-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]anilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c24-19(13-23(14-20(25)26)16-6-2-1-3-7-16)21-11-10-15-12-22-18-9-5-4-8-17(15)18/h1-9,12,22H,10-11,13-14H2,(H,21,24)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMGPKDNBXHQROJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)NCCC2=CNC3=CC=CC=C32)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

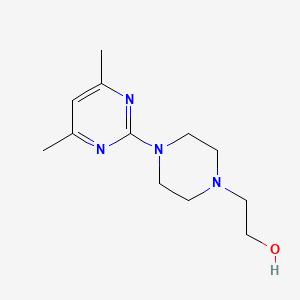

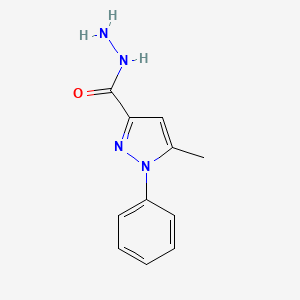

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine](/img/structure/B1328630.png)

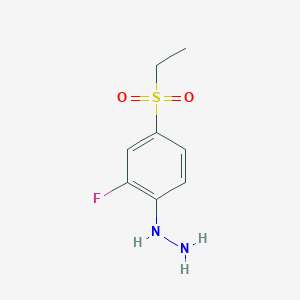

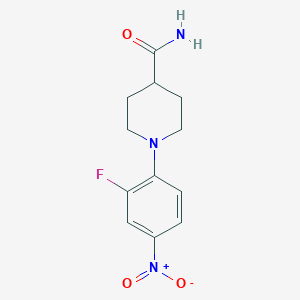

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]pyrrolidine](/img/structure/B1328632.png)

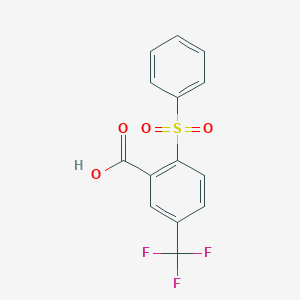

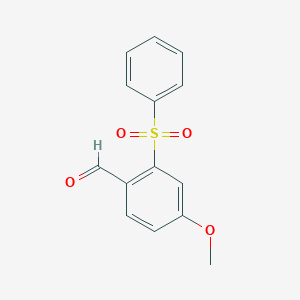

![8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328639.png)

![8-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328648.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid](/img/structure/B1328650.png)

![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidin-4-ol](/img/structure/B1328652.png)